molecular formula C15H13FO B054172 NF-kB Activation Inhibitor IV CAS No. 139141-12-1

NF-kB Activation Inhibitor IV

Cat. No. B054172
M. Wt: 228.26 g/mol
InChI Key: ILVFNAZMSMNXJG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NF-kB Activation Inhibitor IV, also known under CAS 139141-12-1, is a small molecule that controls the biological activity of NF-kB . It is primarily used for inflammation and immunology applications . This compound is a cell-permeable trans-stilbene Resveratrol analog that exhibits enhanced anti-inflammatory potency, but no anti-oxidant activity .


Physical And Chemical Properties Analysis

NF-kB Activation Inhibitor IV is a crystalline solid . It has a molecular weight of 228.26 . It is soluble in DMSO up to 20 mg/mL .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

NF-kB Activation Inhibitor IV plays a significant role in the IL-4-induced protection from apoptosis . IL-4 alone protects cells from apoptosis by insulin receptor substrate (IRS)-dependent and -independent mechanisms .

Methods of Application

The study involved analyzing whether tumor necrosis factor (TNF)-α, which has been shown to inhibit the activation of IRS-1 by insulin, could modify IL-4 signaling and protection from apoptosis . Pharmacologic inhibition of NF-κB activation or protein synthesis resulted in the induction of cell death that could not be inhibited by IL-4 .

Results or Outcomes

The results showed that IL-4 cooperates with NF-κB to signal protection from apoptosis . Moreover, IL-4 also increased NF-κB activation induced by anti-CD3 antibodies in primary T cells and protected them from apoptosis induced by receptor engagement .

Application in Oncology

Specific Scientific Field

This application is in the field of Oncology .

Summary of the Application

NF-kB Activation Inhibitor IV decreases the resistance of acute myeloid leukemia cells to TRAIL-induced apoptosis in multicellular aggregates .

Methods of Application

The study used small molecular inhibitors of the activation of the transcription factor NF-kB, viz., NF-kB Activation Inhibitor IV and JSH-23 at nontoxic concentrations .

Results or Outcomes

The use of these inhibitors decreased the phosphorylation of RelA (p65) as a major marker of the activation of the NF-kB transcription factor . It was shown that NF-kB Activation Inhibitor IV and JSH-23 decreases the resistance of acute myeloid leukemia cells in multicellular aggregates to the cytotoxic action of the izTRAIL recombinant protein .

Application in Inflammation/Immunology

Specific Scientific Field

This application is in the field of Inflammation/Immunology .

Summary of the Application

NF-kB Activation Inhibitor IV controls the biological activity of NF-kB . This small molecule/inhibitor is primarily used for Inflammation/Immunology applications .

Application in Pediatric CNS Tumors

Specific Scientific Field

This application is in the field of Pediatric CNS Tumors .

Summary of the Application

NF-kB plays a significant role in pediatric CNS tumors . The targets of this transcription factor participate in various cancer hallmarks such as sustained proliferation and tumor growth, activation of invasion and metastasis, instability and genomic mutation, chemotherapy and radioresistance, resistance to cell death and survival, immunological regulators and inflammation, energy and cellular metabolic dysregulation, and induction of angiogenesis .

Methods of Application

Application in Cardiovascular Diseases

Specific Scientific Field

This application is in the field of Cardiovascular Diseases .

Summary of the Application

NF-kB has been linked to downstream target genes involved in atherosclerosis . The activation of the NF-kB family and its downstream target genes in response to environmental and cellular stress, hypoxia, and ischemia initiate different pathological events such as innate and adaptive immunity, and cell survival, differentiation, and proliferation . Thus, NF-kB is a potential therapeutic target in the treatment of atherosclerosis and related CVDs .

Methods of Application

Application in Pediatric CNS Tumors

Specific Scientific Field

This application is in the field of Pediatric CNS Tumors .

Summary of the Application

NF-kB plays a significant role in pediatric CNS tumors . The targets of this transcription factor participate in various cancer hallmarks such as sustained proliferation and tumor growth, activation of invasion and metastasis, instability and genomic mutation, chemotherapy and radioresistance, resistance to cell death and survival, immunological regulators and inflammation, energy and cellular metabolic dysregulation, and induction of angiogenesis .

properties

IUPAC Name

1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVFNAZMSMNXJG-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NF-kB Activation Inhibitor IV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NF-kB Activation Inhibitor IV
Reactant of Route 2
Reactant of Route 2
NF-kB Activation Inhibitor IV
Reactant of Route 3
Reactant of Route 3
NF-kB Activation Inhibitor IV
Reactant of Route 4
Reactant of Route 4
NF-kB Activation Inhibitor IV
Reactant of Route 5
Reactant of Route 5
NF-kB Activation Inhibitor IV
Reactant of Route 6
Reactant of Route 6
NF-kB Activation Inhibitor IV

Citations

For This Compound
8
Citations
RS Fadeev, ME Solovieva, DA Slyadovskiy… - Biophysics, 2015 - Springer
… transcription fac tor NF kB, viz., NF kB Activation Inhibitor IV and JSH 23 at nontoxic concentrations. NF kB Activation Inhibitor IV and JSH 23 decreases the resistance of acute myeloid …
Number of citations: 8 link.springer.com
K Tanaka, M Watanabe, S Tanigaki, M Iwashita… - Placenta, 2018 - Elsevier
… the NF-kB pathway in the regulation of TNF-α-dependent PlGF expression, we assessed the PlGF mRNA expression of BeWo cells after incubation with the NF-kB activation inhibitor IV. …
Number of citations: 18 www.sciencedirect.com
M Kobyakova, Y Lomovskaya, A Senotov… - International Journal of …, 2022 - mdpi.com
… coli O111: B4; antibodies FITC anti-human CD11c; FITC anti-human CD14; FITC anti-human CD54; NF-kB activation inhibitor IV, and other chemicals were purchased from Sigma-…
Number of citations: 5 www.mdpi.com
EMH Thou, QC Choo, CH Chew - European cytokine network, 2020 - Springer
… NF-kB activation inhibitor IV and IKK-2 inhibitor are inhibitors targeting the NF-kB pathway and … Cells treated with NF-kB activation inhibitor IV, IKK-2 inhibitor, p38 MAP kinase inhibitor …
Number of citations: 2 link.springer.com
V Ferrari, AL Cascio, A Melacarne, N Tanasković… - Cancer Cell, 2023 - cell.com
… To better understand the pathway that regulates postbioticinduced upregulation of HLA class I, we next inhibited NF-kB function using the NF-kB activation inhibitor IV, which acts by pre…
Number of citations: 5 www.cell.com
AA Tang - 2019 - search.proquest.com
The human heart is comprised of two distinct chamber types, the collecting atria and the arterial pumping ventricles. Chamber physiology is driven largely through differentiation of atrial …
Number of citations: 0 search.proquest.com
РС Фадеев, МЕ Соловьева, ДА Слядовский… - Биофизика, 2015 - elibrary.ru
… NF-kB - NF-kB Activation Inhibitor IV. NF-kB Activation Inhibitor IV был не токотчен для … Из ртоунка видно, что добавление NF-kB Activation Inhibitor IV в нетокотчной концентр …
Number of citations: 2 elibrary.ru
МИ Кобякова, РС Фадеев, МЕ Соловьёва… - Медицинский …, 2016 - elibrary.ru
… -kB - NF-kB Activation Inhibitor IV и JSH… NF-kB Activation Inhibitor IV. Далее нами было показано, что при применении низкомолекулярных ингибиторов NF-kB Activation Inhibitor IV …
Number of citations: 2 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.